An In-Depth Technical Guide to 5-Chloro-1,2-benzoxazol-3-amine: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 5-Chloro-1,2-benzoxazol-3-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Benzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block for designing targeted therapeutic agents. Among the diverse array of benzoxazole derivatives, 5-Chloro-1,2-benzoxazol-3-amine has emerged as a particularly valuable intermediate. The presence of a chlorine atom at the 5-position and a reactive amine group at the 3-position provides synthetic handles for the construction of complex molecular architectures, enabling the exploration of vast chemical space in the quest for novel drug candidates.[1][3] This guide provides a comprehensive overview of 5-Chloro-1,2-benzoxazol-3-amine, including its chemical identity, a plausible synthetic route, key physicochemical properties, and its applications in drug discovery, with a focus on its role in the development of targeted therapies.
Core Compound Identification
| Identifier | Value |
| CAS Number | 73498-24-5[4] |
| IUPAC Name | 5-chloro-1,2-benzoxazol-3-amine |
| Synonym | 5-CHLOROBENZO[D]ISOXAZOL-3-YLAMINE[4] |
| Molecular Formula | C₇H₅ClN₂O[4] |
| Molecular Weight | 168.58 g/mol [4] |
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for 5-Chloro-1,2-benzoxazol-3-amine.
Experimental Protocol: A Plausible Two-Step Synthesis
Step 1: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one
This initial step is based on a well-documented procedure for creating the benzoxazolone core.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorophenol (1 equivalent) in dimethylformamide (DMF).
-
Addition of Reagent: Add urea (1 equivalent) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 60°C) for 3 hours, or until the evolution of ammonia gas ceases.[5]
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water with constant stirring.
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Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield pure 5-Chloro-1,3-benzoxazol-2(3H)-one.[5]
Step 2: Conversion to 5-Chloro-1,2-benzoxazol-3-amine
The conversion of the benzoxazolone to the 3-amino derivative is a key transformation. This can be achieved through various amination strategies, with the specific conditions optimized based on laboratory-scale experiments.
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Reaction Setup: In a sealed reaction vessel, suspend 5-Chloro-1,3-benzoxazol-2(3H)-one (1 equivalent) in a suitable solvent such as dioxane or toluene.
-
Reagent Addition: Introduce a suitable aminating agent (e.g., a protected hydroxylamine derivative followed by deprotection, or direct amination under high pressure with ammonia in the presence of a catalyst).
-
Reaction Conditions: Heat the reaction mixture under controlled conditions (temperature and pressure will vary depending on the chosen aminating agent).
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Workup and Isolation: Upon completion, cool the reaction, and perform an appropriate aqueous workup to remove any inorganic byproducts.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, 5-Chloro-1,2-benzoxazol-3-amine.
Physicochemical and Spectroscopic Characterization
While a comprehensive experimental dataset for 5-Chloro-1,2-benzoxazol-3-amine is not publicly available, the following table outlines the expected physicochemical properties and spectroscopic signatures based on its chemical structure and data from analogous compounds.
| Property | Expected Value / Characteristics | Rationale / Comparative Data |
| Appearance | White to off-white solid | Typical for small aromatic amine compounds. |
| Melting Point | 150 - 180 °C | Aromatic amines often have relatively high melting points due to intermolecular hydrogen bonding. |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | The polar amine and heterocyclic core suggest solubility in polar organic solvents. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.0-8.0 (m, 3H, Ar-H), δ 5.5-6.5 (br s, 2H, -NH₂) | Aromatic protons are expected in the downfield region. The amine protons would appear as a broad singlet.[6] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 100-160 (Ar-C) | Aromatic carbons will be present in the typical range for benzoxazole systems. |
| Mass Spectrometry (ESI+) | m/z = 169.0 [M+H]⁺ | The calculated monoisotopic mass of C₇H₅ClN₂O is 168.01. |
| Infrared (IR, KBr) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~1600-1650 cm⁻¹ (C=N stretch) | Characteristic peaks for the amine and the benzoxazole ring system are expected.[6] |
Applications in Drug Discovery and Development
The 5-chloro-1,2-benzoxazol-3-amine scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The presence of the 5-chloro substituent is often crucial for enhancing the potency and modulating the pharmacokinetic properties of the final compounds.[3]
Anticancer Agents
The benzoxazole core is a prominent feature in many anticancer agents. Derivatives of 5-chloro-benzoxazole have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression.[3] The 3-amino group serves as a key attachment point for side chains that can interact with specific residues in the active sites of target proteins. For example, it can be acylated or used in coupling reactions to introduce pharmacophores that target the ATP-binding pocket of kinases.[7]
Caption: Synthetic utility of 5-Chloro-1,2-benzoxazol-3-amine in creating targeted therapies.
Antimicrobial and Antifungal Agents
Benzoxazole derivatives have a long history of use as antimicrobial and antifungal agents.[5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The 5-chloro-1,2-benzoxazol-3-amine core can be elaborated to produce compounds with broad-spectrum activity against various pathogens.
Anti-inflammatory and Analgesic Compounds
Research has shown that certain benzoxazolone derivatives possess significant anti-inflammatory and analgesic properties.[8] By modifying the 5-Chloro-1,2-benzoxazol-3-amine structure, it is possible to design novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[9][11]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][11] Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[9][10]
Conclusion
5-Chloro-1,2-benzoxazol-3-amine is a strategically important building block for the synthesis of a diverse range of biologically active compounds. Its unique combination of a chlorinated benzoxazole core and a reactive amine functionality makes it an invaluable tool for medicinal chemists. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and inflammatory conditions.
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Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]
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Chen, Q., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(13), 5183. [Link]
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Unlu, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. Archiv der Pharmazie, 336(8), 373-380. [Link]
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